5-Chloro-1-benzofuran-7-carbonyl chloride

Serotonin receptor modulation Antiemetic drug discovery 5-HT3 receptor antagonists

5-Chloro-1-benzofuran-7-carbonyl chloride (CAS 99517-27-8) is a heterocyclic building block featuring a benzofuran core with a chlorine atom at the 5-position and a reactive carbonyl chloride group at the 7-position. This bifunctional electrophile enables efficient derivatization with nucleophiles such as amines and alcohols to generate structurally diverse amide and ester libraries.

Molecular Formula C9H4Cl2O2
Molecular Weight 215.03 g/mol
CAS No. 99517-27-8
Cat. No. B13945079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-benzofuran-7-carbonyl chloride
CAS99517-27-8
Molecular FormulaC9H4Cl2O2
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=C(C=C21)Cl)C(=O)Cl
InChIInChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H
InChIKeyJQERKMYWAYVUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-benzofuran-7-carbonyl chloride (CAS 99517-27-8): Reactive Benzofuran Core for Medicinal Chemistry Applications


5-Chloro-1-benzofuran-7-carbonyl chloride (CAS 99517-27-8) is a heterocyclic building block featuring a benzofuran core with a chlorine atom at the 5-position and a reactive carbonyl chloride group at the 7-position [1]. This bifunctional electrophile enables efficient derivatization with nucleophiles such as amines and alcohols to generate structurally diverse amide and ester libraries [2]. The benzofuran scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple therapeutic areas including oncology, inflammation, and infectious disease [3].

Why 5-Chloro-1-benzofuran-7-carbonyl chloride (CAS 99517-27-8) Cannot Be Simply Replaced by Other Benzofuran Analogs


The precise regiochemistry of this benzofuran derivative—specifically the 5-chloro substitution combined with the 7-carbonyl chloride functionality—establishes a defined vector and reactivity profile that cannot be replicated by close analogs. Structure-activity relationship (SAR) studies across benzofuran-based pharmacophores consistently demonstrate that the position and electronic nature of halogen substitution profoundly influence target binding affinity, selectivity, and downstream biological outcomes [1]. For instance, in 5-HT3 receptor antagonist programs, the benzofuran-7-carboxamide motif provided substantial affinity gains over alternative aroyl moieties, while variations in chloro substitution patterns (e.g., 5-chloro vs. 6-chloro vs. unsubstituted) yielded markedly different receptor engagement profiles [2]. Similarly, benzofuran derivatives targeting HCV NS5B polymerase and CK2 kinase exhibit IC50 shifts of orders of magnitude depending solely on substitution pattern and regiochemistry [3]. Consequently, substituting 5-chloro-1-benzofuran-7-carbonyl chloride with a 5-bromo, 6-chloro, or dihydro analog without comprehensive re-optimization would introduce substantial synthetic and biological uncertainty.

5-Chloro-1-benzofuran-7-carbonyl chloride (CAS 99517-27-8): Quantitative Differentiation from Closest Analogs


5-Chloro-7-Carbonyl Chloride Benzofuran vs. 6-Chloro Analog: Regiochemical Impact on 5-HT3 Receptor Affinity

In a systematic SAR investigation of dihydrobenzofuran carboxylic acid derivatives targeting 5-HT3 and 5-HT4 receptors, the 5-chloro substitution pattern on the benzofuran-7-carboxamide core demonstrated substantial 5-HT3 receptor affinity enhancement, whereas the 6-chloro regioisomer showed markedly reduced binding [1]. The benzofuran-7-carboxamide aroyl moiety itself provided a significant increase in 5-HT3 receptor affinity compared to alternative aroyl groups, establishing the 7-position carbonyl attachment as critical . While these data derive from reduced dihydrobenzofuran analogs, the regiochemical constraints translate directly to the aromatic 5-chloro-1-benzofuran-7-carbonyl chloride scaffold.

Serotonin receptor modulation Antiemetic drug discovery 5-HT3 receptor antagonists

5-Chloro-1-benzofuran-7-carbonyl chloride vs. Dihydrobenzofuran-7-carbonyl chloride: Impact of Aromaticity on Electron Distribution and Reactivity

5-Chloro-1-benzofuran-7-carbonyl chloride (C9H4Cl2O2, MW 215.03) [1] is the fully aromatic benzofuran analog, whereas 5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS 189308-64-3, C11H13ClO2, MW 212.67) [2] contains a partially saturated furan ring. The aromatic system in 5-chloro-1-benzofuran-7-carbonyl chloride provides distinct electronic delocalization, conferring increased acid chloride reactivity compared to its dihydro counterpart. In nucleophilic acyl substitution reactions, the aromatic analog demonstrates faster reaction kinetics with amine nucleophiles under identical conditions, enabling higher synthetic throughput in parallel library synthesis [3].

Synthetic chemistry Electrophilic aromatic substitution Drug intermediate synthesis

5-Chloro-1-benzofuran-7-carbonyl chloride vs. 5-Bromo Analog: Impact of Halogen Substitution on Downstream Activity

While direct comparative biological data for 5-chloro-1-benzofuran-7-carbonyl chloride versus the 5-bromo analog are not available in primary literature, SAR analyses of benzofuran derivatives consistently demonstrate that halogen substitution at the 5-position is critical for target engagement, with chloro substitution providing an optimal balance of lipophilicity, electronic effects, and steric accommodation [1]. In related benzofuran-based CK2 inhibitors, 5-halogen substitution (including chloro) produced IC50 values in the submicromolar range, whereas unsubstituted benzofuran scaffolds showed significantly reduced or negligible inhibitory activity [2].

Medicinal chemistry Halogen bonding Structure-activity relationship

Benzofuran-7-carbonyl chloride vs. Benzofuran-2-carbonyl chloride: Regiochemical Impact on Pharmacophore Geometry

The 7-carbonyl chloride functionality of 5-chloro-1-benzofuran-7-carbonyl chloride positions the reactive acyl group at the opposite end of the fused ring system relative to the furan oxygen, creating a distinct vector for derivatization compared to the more common 2-carbonyl chloride analog. In 5-HT3 receptor antagonist programs, the benzofuran-7-carboxamide aroyl moiety provided a substantial increase in receptor affinity relative to alternative attachment points, establishing that the 7-position regiochemistry is optimal for this therapeutic target [1]. This positional advantage is further supported by HCV NS5B polymerase inhibitor optimization, where benzofuran scaffolds functionalized at the 7-position enabled pan-genotypic inhibition profiles [2].

Drug design Molecular docking Protein-ligand interactions

Optimal Application Scenarios for 5-Chloro-1-benzofuran-7-carbonyl chloride (CAS 99517-27-8) in Research and Industrial Settings


5-HT3 Receptor Antagonist Lead Optimization Programs

This compound serves as the essential core building block for synthesizing benzofuran-7-carboxamide-based 5-HT3 receptor antagonists, a pharmacophore class that demonstrated substantial affinity gains over alternative aroyl moieties [1]. Researchers developing antiemetic agents for chemotherapy-induced nausea and vomiting or irritable bowel syndrome therapeutics should prioritize this specific regioisomer, as SAR studies confirm that the 5-chloro substitution combined with the 7-carboxamide attachment provides optimal receptor engagement geometry [1].

Parallel Synthesis and Medicinal Chemistry Library Construction

The reactive carbonyl chloride moiety enables efficient, one-step diversification with primary and secondary amines to generate structurally diverse benzofuran-7-carboxamide libraries. This bifunctional electrophile is well-suited for high-throughput parallel synthesis workflows in medicinal chemistry campaigns, particularly for kinase inhibitor programs (e.g., CK2) where 5-halogenated benzofuran scaffolds have demonstrated submicromolar inhibitory activity [2].

Fragment-Based Drug Discovery and Structure-Based Design

The aromatic benzofuran core provides a rigid, planar scaffold amenable to fragment growing and structure-based design approaches. In HCV NS5B polymerase inhibitor programs, benzofuran scaffolds functionalized at the 7-position served as viable starting points for fragment elaboration, ultimately enabling pan-genotypic inhibition profiles [3]. The 5-chloro substitution offers an optimal balance of lipophilicity and electronic properties for fragment optimization while maintaining favorable physicochemical characteristics for downstream lead development [3].

EP1 Receptor Antagonist and Prostaglandin Pathway Modulator Synthesis

5-Chloro-substituted benzofuran derivatives have been disclosed as EP1 receptor antagonists with potential applications in pain and inflammation research [4]. This building block provides direct synthetic access to the 5-chloro-7-substituted benzofuran core required for this therapeutic class, enabling researchers to explore prostaglandin E2 (PGE2) pathway modulation without undertaking de novo scaffold construction [4].

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